

Forrestiacids: A Technical Review of a Novel Class of Lipogenesis Inhibitors

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Compound of Interest		
Compound Name:	Forrestiacids J	
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A Comprehensive Guide for Researchers and Drug Development Professionals

Forrestiacids, a recently discovered class of complex terpenoids, have emerged as potent inhibitors of key enzymes in the de novo lipogenesis pathway, positioning them as promising candidates for the development of novel therapeutics for metabolic diseases. This technical guide provides a comprehensive review of the existing literature on forrestiacids, detailing their chemical structures, biological activities, and the experimental methodologies used in their discovery and characterization.

Introduction

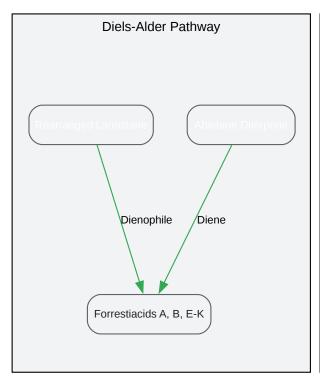
Forrestiacids are a series of intricate natural products isolated from the endangered Asian Douglas Fir, Pseudotsuga forrestii. These compounds are broadly classified into two main structural types based on their proposed biosynthetic origins: pentaterpenoids and triterpenediterpene adducts. Their discovery has been guided by advanced analytical techniques, such as molecular ion networking. The primary biological target of forrestiacids is ATP-citrate lyase (ACL), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. Several forrestiacids have also demonstrated inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), another rate-limiting enzyme in lipogenesis.

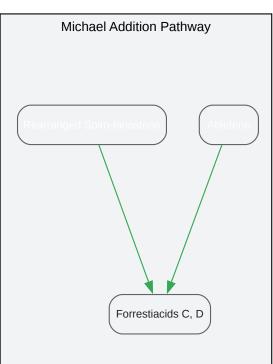
Chemical Structures and Biosynthesis



Forrestiacids A, B, and E through K are pentaterpenoids proposed to be formed via an intermolecular [4+2] Diels-Alder cycloaddition between a rearranged lanostane-type triterpene (the dienophile) and an abietane-type diterpene (the diene). This reaction results in a characteristic and unusual bicyclo[2.2.2]octene ring system.

In contrast, forrestiacids C and D are triterpene-diterpene adducts suggested to be formed through an intermolecular Michael addition reaction. This alternative biosynthetic pathway leads to a different core scaffold compared to the Diels-Alder adducts.





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Caption: Proposed biosynthetic pathways for different classes of forrestiacids.

Biological Activity and Quantitative Data



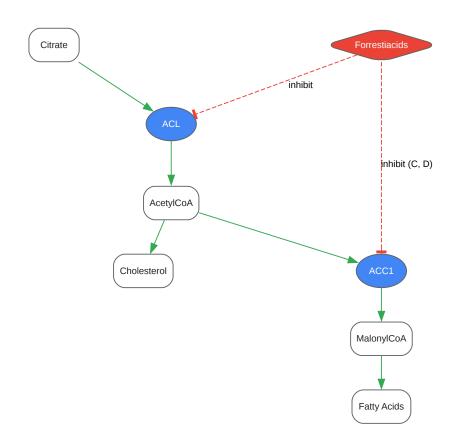
The primary pharmacological effect of forrestiacids is the inhibition of ATP-citrate lyase (ACL). Several members of this class also inhibit acetyl-CoA carboxylase 1 (ACC1). The available quantitative data for the inhibitory activities of forrestiacids are summarized in the table below.

Compound	Target	IC50 (μM)	Cell-Based Activity
Forrestiacid A	ACL	4.12[1]	Reduces fatty acid synthesis by ~75% and cholesterol synthesis by ~93% in HepG2 cells at 10, 20, and 40 µM.[1]
Forrestiacid B	ACL	3.57[1]	Not reported
Forrestiacids C & D	ACL	Inhibitory activity reported, IC50 not specified.[2]	Not reported
ACC1	Inhibitory activity reported, IC50 not specified.[2]	Not reported	
Forrestiacids E-K	ACL	1.8 - 11	Not reported

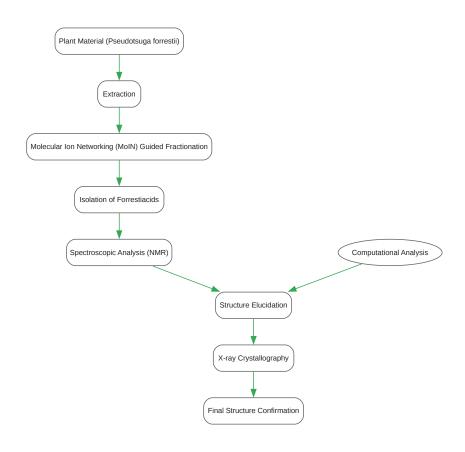
Signaling Pathway of Lipogenesis Inhibition

Forrestiacids exert their effects by targeting key enzymes in the de novo lipogenesis pathway. By inhibiting ACL, they prevent the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acids and cholesterol. Inhibition of ACC1 further downstream blocks the conversion of acetyl-CoA to malonyl-CoA, another critical step in fatty acid synthesis.









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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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